REACTION_CXSMILES
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[C:1]([NH:5][CH:6]=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:8][C:9]1[C:13]([Cl:14])=[N:12][C:11](=C(Cl)Cl)[N:10]=1>>[C:1]([NH:5][C:6]([C:11]1[NH:10][C:9]([Cl:8])=[C:13]([Cl:14])[N:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(C)(C)(C)NC=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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ClC1=NC(N=C1Cl)=C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)NC(=O)C=1NC(=C(N1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |